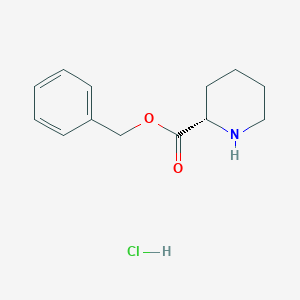

(S)-Benzyl piperidine-2-carboxylate hydrochloride

Descripción

Propiedades

IUPAC Name |

benzyl (2S)-piperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c15-13(12-8-4-5-9-14-12)16-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPLUTHCQQZSANV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl piperidine-2-carboxylate hydrochloride typically involves the reaction of benzyl chloride with (S)-piperidine-2-carboxylic acid under basic conditions to form the benzyl ester. This is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Benzyl piperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include benzyl alcohols, piperidine derivatives, and various substituted benzyl compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

(S)-Benzyl piperidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of biologically active compounds. Its structural characteristics allow for modifications that can lead to the development of new therapeutic agents.

Synthesis of Pharmaceuticals

The compound is utilized in synthesizing receptor agonists and antagonists, which are vital in drug development for various diseases, including neurological disorders. For instance, it has been employed as a starting reagent in synthesizing 4-amino-5-chloro-2-methoxy-N-[1-[5-(1-methylindol-3-ylcarbonylamino)pentyl]piperidin-4-ylmethyl]benzamide derivatives .

Chiral Synthesis

The chiral nature of this compound enables its use in asymmetric synthesis, facilitating the creation of other chiral compounds with specific pharmacological properties. This characteristic is particularly advantageous in developing drugs that require precise stereochemistry for optimal efficacy.

Interaction Studies

Research has indicated that this compound may modulate neurotransmitter activity, suggesting potential anxiolytic effects. Preliminary studies involving animal models have shown promising results, warranting further investigation into its therapeutic potential .

Structural Comparisons

To highlight the uniqueness of this compound, a comparison with similar compounds is presented in Table 1.

| Compound Name | Structure | Key Differences |

|---|---|---|

| 2-Aminomethylpiperidine | C₇H₁₄N₂ | Lacks benzyl ester functionality; more basic properties. |

| Benzyl 2-piperidinone | C₁₄H₁₉NO | Contains a ketone instead of a carboxylic acid; different reactivity profile. |

| N-Boc-2-Aminomethylpiperidine | C₁₄H₁₉N₃O₂ | Features a tert-butyloxycarbonyl protecting group; used in peptide synthesis. |

This table illustrates how the unique combination of a piperidine ring with a benzyl group and an aminomethyl substituent enhances solubility and biological activity compared to other compounds.

Recent Advances in Synthesis Techniques

Recent studies have focused on optimizing synthetic routes for this compound to improve yield and selectivity. Notable advancements include:

Catalytic Methods

Innovative catalytic methods have been developed for synthesizing piperidine derivatives, which include using heterogeneous catalysts for hydrogenation processes that yield high selectivity and efficiency . These methods are essential for large-scale production and can be adapted to synthesize various derivatives of this compound.

One-Pot Reactions

The integration of one-pot reactions has streamlined the synthesis process, reducing the need for multiple purification steps and enhancing overall efficiency . This approach is particularly beneficial for complex molecules where traditional methods may be cumbersome.

Mecanismo De Acción

The mechanism of action of (S)-Benzyl piperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical differences between (S)-benzyl piperidine-2-carboxylate hydrochloride and analogous compounds.

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

a) Structural and Stereochemical Differences

- The (2S,5R)-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (similarity score: 0.99) shares the piperidine core and benzyl ester group but introduces a benzyloxyamino substituent at position 4. This modification likely increases steric hindrance and alters hydrogen-bonding interactions compared to the parent compound .

- The (2S,3aS,6aS)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate HCl (similarity score: 0.71) features a cyclopenta-fused pyrrole ring , which reduces conformational flexibility and may impact receptor binding in biological applications .

- Benzyl 3-aminopropanoate HCl (CAS: 99616-43-0) lacks the piperidine ring entirely, resulting in distinct physicochemical properties, such as lower molecular weight (215.7 vs.

c) Solubility and Stability

- While solubility data for most analogs are unavailable, the hydrochloride salt of the (S)-enantiomer is prioritized for its enhanced solubility in aqueous systems. Storage recommendations vary: the parent compound requires refrigeration under inert gas , whereas the free base (e.g., CID 12436232, C₁₃H₁₇NO₂) may be stable at room temperature .

Research Implications

- Stereochemistry : The (S)-configuration is critical for interactions with chiral biological targets. For example, replacing the (S)-enantiomer with the (R)-form could diminish activity in enzyme inhibition assays.

- Functional Group Modifications: The addition of substituents (e.g., benzyloxyamino groups) can enhance selectivity but may complicate synthesis or reduce metabolic stability .

- Safety: Researchers must prioritize hazard mitigation when handling the (S)-benzyl piperidine-2-carboxylate HCl, unlike its non-piperidine analogs .

Actividad Biológica

(S)-Benzyl piperidine-2-carboxylate hydrochloride is a piperidine derivative with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic effects, especially in treating neurological disorders and its ability to interact with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H18ClNO2

- Molecular Weight : 253.75 g/mol

- Chemical Structure : The compound features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom, along with a benzyl group and a carboxylate moiety.

The biological activity of this compound primarily involves its interactions with specific enzymes and receptors. It has been shown to:

- Inhibit Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating conditions such as cancer or neurodegenerative diseases.

- Modulate Receptor Function : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood regulation and cognitive functions.

Biological Studies and Findings

Research has indicated several areas where this compound exhibits significant biological activity:

- Neurological Disorders : The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of Alzheimer's disease. It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters, thereby enhancing cholinergic signaling .

- Cancer Research : Preliminary studies suggest that this compound could have anticancer properties. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as a potential therapeutic agent .

- Enzyme Inhibition Studies : The compound's inhibitory effects on specific enzymes have been documented, with IC50 values indicating its potency. For example, studies have shown that it can effectively inhibit CTP synthetase, an enzyme crucial for nucleotide synthesis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (S)-piperidine-2-carboxylate hydrochloride | Contains a methyl group instead of a benzyl group | Commonly used in different synthetic routes |

| (R)-Benzyl piperidine-2-carboxylate hydrochloride | Enantiomeric form with different biological activity | May exhibit different pharmacological properties |

| Ethyl (S)-piperidine-2-carboxylate hydrochloride | Ethyl group replaces benzyl | Different solubility and reactivity profiles |

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Alzheimer's Disease : In vitro studies demonstrated that the compound could enhance cognitive function by inhibiting cholinesterase enzymes, leading to increased levels of acetylcholine in neuronal synapses .

- Cancer Cell Lines : Research involving various cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and increased apoptosis compared to control groups .

Q & A

Q. What synthetic routes are commonly employed for preparing (S)-benzyl piperidine-2-carboxylate hydrochloride, and how can enantiomeric purity be ensured?

The compound is typically synthesized via stereoselective methods, such as chiral resolution or asymmetric catalysis. For example, benzyl ester protection of piperidine-2-carboxylic acid derivatives followed by hydrochloric acid salt formation is a standard approach . Enantiomeric purity can be validated using chiral HPLC (High-Performance Liquid Chromatography) or polarimetry, with ≥97% purity achievable through recrystallization in solvents like ethanol or methanol .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as the compound may cause irritation .

- Handling in a fume hood to prevent inhalation of fine particles .

- Immediate decontamination of spills with absorbent materials (e.g., vermiculite) and avoidance of water to prevent toxic gas release .

Q. How should this compound be stored to maintain stability, and what are the risks of improper storage?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation . Improper storage (e.g., exposure to moisture or oxidizers) may lead to decomposition, releasing hazardous byproducts like carbon monoxide or hydrogen chloride .

Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?

- NMR spectroscopy : Confirms stereochemistry and functional groups (e.g., benzyl ester protons at ~7.3 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at ~215.7 m/z for the free base) .

- Elemental analysis : Ensures stoichiometric chloride content .

Advanced Research Questions

Q. How does the (S)-stereochemistry of this compound influence its reactivity in chiral synthesis or ligand applications?

The (S)-configuration is critical for binding affinity in PROTAC® (Proteolysis-Targeting Chimera) research, where it serves as a ligand for E3 ubiquitin ligases. The stereocenter dictates spatial orientation, affecting ternary complex formation with target proteins . Deviations in enantiomeric purity (e.g., racemization during synthesis) can reduce binding efficiency by >50% .

Q. What experimental strategies address discrepancies in reported stability data under varying pH and temperature conditions?

Contradictory stability reports (e.g., thermal decomposition thresholds ranging from 160–170°C) can be resolved via:

Q. What role does this compound play in PROTAC®-mediated protein degradation studies, and what methodological challenges arise?

As an E3 ligase ligand, it facilitates target protein ubiquitination and proteasomal degradation. Challenges include:

Q. How can researchers mitigate batch-to-batch variability in purity during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.